molecular formula C17H22N2O2 B3023372 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol CAS No. 75375-26-7

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol

Cat. No.: B3023372
CAS No.: 75375-26-7
M. Wt: 286.37 g/mol
InChI Key: PODKTVHURWLQLF-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol is a chemical compound that features a naphthalene ring linked to a piperazine moiety via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol typically involves the reaction of naphthol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the piperazine moiety.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes .

Scientific Research Applications

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol has several scientific research applications:

Comparison with Similar Compounds

    Naphthalene Derivatives: Compounds like 1-naphthol and 2-naphthol share the naphthalene core structure but differ in their functional groups and biological activities.

    Piperazine Derivatives: Compounds such as piperazine and its substituted derivatives have similar structural features but may exhibit different pharmacological properties.

Uniqueness: 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol is unique due to its specific combination of a naphthalene ring and a piperazine moiety linked by a propanol chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-naphthalen-1-yloxy-3-piperazin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-15(12-19-10-8-18-9-11-19)13-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,18,20H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODKTVHURWLQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(COC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the same manner as described in Example 1A, 9.1 g of piperazine is allowed to react with 10.8 g of α-naphthyl glycidyl ether to yield 10.0 g of N-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine. Five grams of this compound and 2.3 g of triethylamine are dissolved in 20 ml of benzene and, with stirring and at room temperature, 3.16 g of N,N-diethylcarbamyl chloride are added dropwise over a period of 30 minutes. When the addition is complete, the mixture is heated at reflux for 2 hours and, after cooling, washed with water and dried. The solvent is removed by distillation, the residue dissolved in ethanol and hydrogen chloride bubbled through the solution. The title compound is thus obtained as the hydrochloride which is recrystallized from isopropyl alcohol. Yield: 2.44 g; m.p. 152°-156° C.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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